An In-Depth Technical Guide to 1-Benzyl-1,5-dihydro-pyrrol-2-one: A Core Scaffold in Modern Medicinal Chemistry
An In-Depth Technical Guide to 1-Benzyl-1,5-dihydro-pyrrol-2-one: A Core Scaffold in Modern Medicinal Chemistry
This guide provides a comprehensive technical overview of 1-Benzyl-1,5-dihydro-pyrrol-2-one, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, synthesis, reactivity, and its role as a privileged scaffold in the design of novel therapeutics. This document moves beyond a simple recitation of facts to provide expert insights into the causality behind its chemical behavior and applications.
Introduction: The Significance of the γ-Lactam Core
1-Benzyl-1,5-dihydro-pyrrol-2-one belongs to the γ-lactam class of compounds, specifically the 1,5-dihydro-2H-pyrrol-2-one subfamily. This five-membered heterocyclic ring is a cornerstone in medicinal chemistry, appearing in a vast array of natural products and synthetic bioactive molecules.[1][2] The scaffold's prevalence is due to its unique combination of structural rigidity, synthetic versatility, and its ability to participate in various biological interactions. The unsaturated nature of the 1,5-dihydro-2H-pyrrol-2-one ring presents a conjugated system that is ripe for chemical modification, making it a valuable building block for creating diverse chemical libraries.[1]
The benzyl group at the N1 position not only imparts specific physicochemical properties but also serves as a common protecting group or a key pharmacophoric element in many synthetic strategies. Understanding the core properties of this specific derivative is fundamental for its effective utilization in research and development.
Physicochemical and Structural Properties
1-Benzyl-1,5-dihydro-pyrrol-2-one is a heterocyclic organic compound identified by the CAS Number 64330-46-7.[3][4] Structurally, it features a five-membered pyrrolone ring with a double bond between C3 and C4, and a benzyl group attached to the nitrogen atom.[5]
| Property | Value | Source |
| CAS Number | 64330-46-7 | [3][6] |
| Molecular Formula | C₁₁H₁₁NO | Inferred from structure |
| Molecular Weight | 173.21 g/mol | Inferred from formula |
| Synonyms | 1-Benzyl-1H-pyrrol-2(5H)-one, 1-benzyl-2,5-dihydro-1H-pyrrol-2-one | [5][7] |
| Physical State | Data not available in search results | [8] |
| Melting Point | Data not available in search results | [8] |
| Boiling Point | Data not available in search results | [8] |
Synthesis and Purification
The synthesis of the 1,5-dihydro-2H-pyrrol-2-one core can be achieved through several strategic pathways. While a specific protocol for the title compound is not detailed in the provided search results, established methods for analogous structures provide a clear blueprint.
Ring-Closing Metathesis (RCM)
A powerful and versatile method for the formation of cyclic olefins is Ring-Closing Metathesis. This approach is particularly suitable for constructing the unsaturated γ-lactam ring.
Conceptual Workflow for RCM Synthesis:
Caption: Conceptual workflow for the synthesis of 1-Benzyl-1,5-dihydro-pyrrol-2-one via Ring-Closing Metathesis.
Experimental Rationale: The choice of a diene precursor like N-benzyl-N-allyl-acrylamide is critical. The terminal double bonds are positioned to allow for an intramolecular cyclization. The Grubbs second-generation catalyst is often selected for its high efficiency and tolerance to various functional groups. The reaction is typically run in a non-polar, high-boiling solvent like toluene to facilitate the reaction and drive off the ethylene byproduct.[9]
Step-by-Step Protocol (Generalized):
-
A solution of the diene amide precursor in dry toluene is thoroughly degassed.
-
The Grubbs catalyst (typically 5-10 mol%) is added under an inert atmosphere (e.g., Argon or Nitrogen).[9]
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The reaction mixture is heated (e.g., to 80°C) and stirred for several hours (14-32 h) until completion, monitored by Thin Layer Chromatography (TLC).[9]
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Upon completion, the solvent is removed under reduced pressure.
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The crude product is purified by silica gel column chromatography using a suitable eluent system, such as ethyl acetate/petroleum ether, to yield the pure lactam.[9]
Multicomponent Reactions (MCRs)
Multicomponent reactions are highly efficient processes that combine three or more starting materials in a single pot to form a complex product. MCRs are a cornerstone for building libraries of substituted 1,5-dihydro-2H-pyrrol-2-ones.[2][10] While typically used to generate more complex, substituted derivatives, the underlying principles are relevant. The reaction of an amine (benzylamine), an aldehyde, and a pyruvate derivative can lead to highly functionalized γ-lactams.[11]
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound. While specific spectra for 1-Benzyl-1,5-dihydro-pyrrol-2-one are not available in the search results, the expected spectral features can be predicted based on its structure.
¹H NMR Spectroscopy (Predicted)
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Aromatic Protons (Benzyl Group): A multiplet in the range of 7.2-7.4 ppm, integrating to 5 protons.
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Benzyl CH₂ Protons: A singlet around 4.5-4.8 ppm, integrating to 2 protons. The exact shift is influenced by the adjacent nitrogen and the delocalized system.
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Lactam CH₂ Protons (C5): A multiplet or doublet of doublets around 4.1-4.3 ppm, integrating to 2 protons.
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Olefinic Protons (C3, C4): Two distinct multiplets in the vinylic region, approximately 6.0-7.2 ppm, each integrating to 1 proton. These protons would likely show coupling to each other and to the C5 protons.
¹³C NMR Spectroscopy (Predicted)
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Carbonyl Carbon (C2): A signal in the downfield region, typically around 170-176 ppm.
-
Olefinic Carbons (C3, C4): Two signals in the range of 115-140 ppm.
-
Aromatic Carbons (Benzyl Group): Multiple signals between 127-138 ppm, including a quaternary carbon signal for the point of attachment.
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Benzyl CH₂ Carbon: A signal around 45-50 ppm.
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Lactam CH₂ Carbon (C5): A signal around 50-55 ppm.
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by strong absorption bands corresponding to:
-
C=O Stretch (Amide): A strong, sharp peak around 1680-1700 cm⁻¹.
-
C=C Stretch: A medium intensity peak around 1640-1660 cm⁻¹.
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C-H Bending (Aromatic): Peaks in the 690-900 cm⁻¹ region.
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C-H Stretching (Aromatic and Aliphatic): Peaks in the 2850-3100 cm⁻¹ region.
Reactivity and Synthetic Potential
The chemical reactivity of 1-Benzyl-1,5-dihydro-pyrrol-2-one is dominated by the conjugated α,β-unsaturated amide system. This arrangement opens up several avenues for further chemical modification, making it a versatile synthetic intermediate.
Caption: Key reactivity sites of the 1-Benzyl-1,5-dihydro-pyrrol-2-one scaffold.
-
Michael Addition: The C4 position is electrophilic and susceptible to 1,4-conjugate addition by a wide range of soft nucleophiles, including thiols, amines, and enolates. This is a primary method for introducing substituents at the β-position of the lactam ring.
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Hydrogenation: The double bond can be readily hydrogenated to yield the corresponding saturated γ-lactam, 1-benzylpyrrolidin-2-one. This allows for a shift from a planar, rigid system to a more flexible, three-dimensional scaffold.[1]
-
Carbonyl Chemistry: The amide carbonyl can be reduced, for example with strong reducing agents like lithium aluminum hydride, to afford the corresponding 1-benzylpyrrolidine.
-
Debenzylation: The benzyl group can be removed under various conditions (e.g., catalytic hydrogenation) to liberate the secondary amide, which can then be functionalized with different substituents.
Applications in Drug Discovery and Medicinal Chemistry
The 1,5-dihydro-2H-pyrrol-2-one core is a "privileged structure" in drug discovery, meaning it is a molecular framework that is capable of binding to multiple biological targets. This scaffold is found in natural products with potent biological activities, including antimicrobial and anti-inflammatory properties.[10][12]
Synthetic derivatives have been investigated for a wide range of therapeutic applications:
-
Anticancer Agents: Many functionalized 1,5-dihydro-2H-pyrrol-2-one derivatives have shown significant antiproliferative activity against various human tumor cell lines.[1][13]
-
Antibacterial Agents: The γ-lactam ring is a key component of many antibiotics. Novel derivatives of this scaffold are being explored for activity against drug-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA).[14]
-
Enzyme Inhibition: The rigid, planar structure of the ring system makes it an excellent scaffold for designing enzyme inhibitors that can fit into well-defined active sites.
Safety and Handling
As a laboratory chemical, 1-Benzyl-1,5-dihydro-pyrrol-2-one should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.[8]
-
First Aid: In case of contact, rinse the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if symptoms persist.[8]
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Stability and Reactivity: The compound is generally stable under standard conditions. Incompatible materials may include strong oxidizing agents.[8]
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Environmental Impact: There is limited data available on the ecological effects of this specific compound. As a standard precaution, it should be prevented from entering drains or water sources.[8]
Conclusion
1-Benzyl-1,5-dihydro-pyrrol-2-one is more than just a simple heterocyclic compound; it is a versatile and powerful building block for the synthesis of complex molecules with significant biological potential. Its straightforward, albeit varied, synthetic accessibility via methods like ring-closing metathesis, combined with the rich reactivity of its conjugated γ-lactam core, ensures its continued relevance in medicinal chemistry and drug discovery. For researchers aiming to develop novel therapeutics, a thorough understanding of the fundamental properties and chemical behavior of this scaffold is an invaluable asset.
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